![molecular formula C16H24N2O4S B7720980 N-isobutyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide](/img/structure/B7720980.png)
N-isobutyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isobutyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, commonly known as compound X, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Compound X is a selective antagonist of a specific receptor in the brain, which makes it a promising candidate for the treatment of various neurological disorders.
Wirkmechanismus
Compound X acts as a selective antagonist of a specific receptor in the brain, known as the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory. By blocking the NMDA receptor, compound X can modulate the activity of glutamate, an excitatory neurotransmitter, and improve cognitive function.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects in animal models. Studies have shown that compound X can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival, growth, and plasticity. Compound X can also reduce oxidative stress and inflammation in the brain, which are implicated in the pathogenesis of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Compound X has several advantages for lab experiments. It is highly selective for the NMDA receptor, which makes it a useful tool for studying the role of the NMDA receptor in various neurological disorders. Compound X is also stable and has a long half-life, which makes it suitable for in vivo experiments. However, compound X has several limitations for lab experiments. It is relatively expensive and requires specialized equipment and expertise for synthesis. It also has poor solubility in water, which can limit its bioavailability and efficacy in animal models.
Zukünftige Richtungen
There are several future directions for the study of compound X. One potential direction is to investigate its potential therapeutic applications in other neurological disorders, such as depression and anxiety. Another direction is to optimize the synthesis method to improve the yield and reduce the cost of production. Additionally, further studies are needed to elucidate the long-term effects and potential side effects of compound X in animal models and humans. Overall, compound X has significant potential as a therapeutic agent for various neurological disorders, and further research is warranted to fully explore its therapeutic potential.
Synthesemethoden
Compound X can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-nitrophenol with isobutylamine to form N-isobutyl-4-nitrophenylamine. The second step involves the reduction of N-isobutyl-4-nitrophenylamine using hydrogen gas and a catalyst to form N-isobutyl-4-aminophenol. The third step involves the reaction of N-isobutyl-4-aminophenol with 4-(pyrrolidin-1-ylsulfonyl)chloride to form N-isobutyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Compound X acts as a selective antagonist of a specific receptor in the brain, which makes it a promising candidate for the treatment of these disorders. Studies have shown that compound X can improve cognitive function, reduce motor deficits, and alleviate symptoms of schizophrenia in animal models.
Eigenschaften
IUPAC Name |
N-(2-methylpropyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-13(2)11-17-16(19)12-22-14-5-7-15(8-6-14)23(20,21)18-9-3-4-10-18/h5-8,13H,3-4,9-12H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOJBVFRTSQECG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.